![molecular formula C18H16N4O B248618 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a chemical compound with potential applications in scientific research. This compound is also known as 'JW74' and has been synthesized for the first time in 2013. Since then, it has been studied for its potential use in various fields of research such as cancer treatment, inflammation, and stem cell differentiation.
作用机制
The mechanism of action of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of the interaction between p53 and MDM2 proteins. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, JW74 stabilizes p53 and activates its transcriptional activity. This, in turn, leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has no significant toxicity in normal cells and tissues. However, it has been shown to induce apoptosis and cell death in cancer cells. Additionally, JW74 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one in lab experiments is its specificity for p53/MDM2 interaction. This specificity makes it a valuable tool for studying the role of p53 in cancer and other diseases. However, one limitation of using JW74 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of JW74 and improve its solubility for in vivo applications.
合成方法
The synthesis of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 2,4-dihydropyrrolo[3,4-c]pyrazol-6-one with 4-methylphenyl magnesium bromide, followed by the reaction with methyl iodide and 3-pyridyl boronic acid. The final product is obtained after purification using column chromatography.
科学研究应用
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been studied for its potential use in various fields of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that JW74 can inhibit the activity of a protein called p53/MDM2, which is overexpressed in many types of cancer. This inhibition leads to the activation of p53, which is a tumor suppressor protein, and ultimately results in the death of cancer cells.
属性
产品名称 |
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
|---|---|
分子式 |
C18H16N4O |
分子量 |
304.3 g/mol |
IUPAC 名称 |
3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21) |
InChI 键 |
HUOLKQUXHJEHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



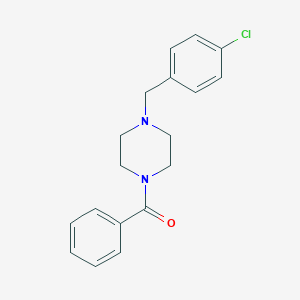
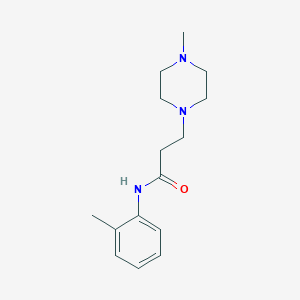

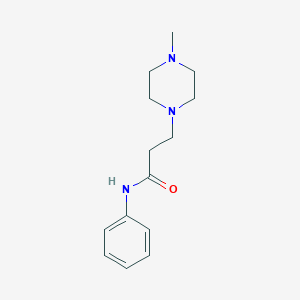
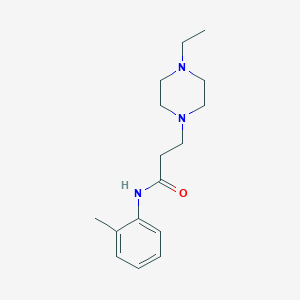
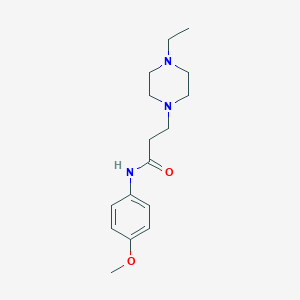
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
methanone](/img/structure/B248577.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)